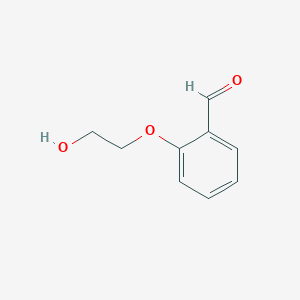

2-(2-Hydroxyethoxy)benzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds where an aldehyde functional group is attached to an aromatic ring. numberanalytics.comegyankosh.ac.in This structural feature imparts unique reactivity to these molecules. numberanalytics.comlibretexts.org The simplest aromatic aldehyde is benzaldehyde (B42025), which consists of a benzene (B151609) ring with a formyl group. egyankosh.ac.inwikipedia.org Aromatic aldehydes generally have higher boiling points than their aliphatic counterparts and are sparingly soluble in water but soluble in organic solvents. numberanalytics.com

2-(2-Hydroxyethoxy)benzaldehyde belongs to this family and is distinguished by the presence of a 2-hydroxyethoxy substituent at the ortho position of the benzaldehyde core. researchgate.netuni.lu This substituent, with its terminal hydroxyl group and ether linkage, significantly influences the compound's physical and chemical properties, including its reactivity and potential for intramolecular interactions. nih.gov The molecular formula of this compound is C9H10O3, and it has a molecular weight of 166.17 g/mol . sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10O3 | uni.lusigmaaldrich.com |

| Molecular Weight | 166.17 g/mol | sigmaaldrich.com |

| Appearance | Light yellow oil / Solid | researchgate.netsigmaaldrich.com |

| SMILES | C1=CC=C(C(=C1)C=O)OCCO | uni.lu |

| InChI Key | WGHPWLUYIPUQOJ-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

Role as a Key Synthetic Intermediate in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a hydroxyl group, allows for a variety of chemical transformations. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. wikipedia.orgodinity.comwikipedia.orgnih.gov The hydroxyl group can be involved in etherification and esterification reactions.

This dual reactivity makes it a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of substituted benzimidazoles. One synthetic route involves the initial synthesis of this compound, which is then reacted with o-phenylenediamine. researchgate.net This method is particularly necessary for producing sterically hindered benzimidazole (B57391) derivatives. researchgate.net

Historical and Current Research Perspectives

Historically, research on aromatic aldehydes has been extensive, with benzaldehyde itself being isolated in the 19th century. numberanalytics.com The development of synthetic methodologies to introduce various substituents onto the aromatic ring has expanded the scope of this class of compounds.

Structure

3D Structure

属性

IUPAC Name |

2-phenoxyethyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-11-6-7-12-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKHBMRNJGJJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886256 | |

| Record name | Ethanol, 2-phenoxy-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58214-97-4 | |

| Record name | Ethanol, 2-phenoxy-, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58214-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC404475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Hydroxyethoxy Benzaldehyde and Its Analogs

Etherification and Alkylation Strategies

The most common approaches for the synthesis of 2-(2-hydroxyethoxy)benzaldehyde involve the formation of an ether linkage at the ortho position of a hydroxybenzaldehyde derivative. These strategies include Williamson ether synthesis and reactions with cyclic carbonates.

Transesterification with Cyclic Carbonates (e.g., Ethylene (B1197577) Carbonate)

The reaction of a phenolic hydroxyl group with a cyclic carbonate, such as ethylene carbonate, provides a direct route to the corresponding hydroxyethoxy derivative. This method is advantageous as it avoids the use of halogenated reagents. The reaction is typically carried out at elevated temperatures in the presence of a catalyst.

A notable example, while not for the title compound itself, illustrates this approach in the synthesis of an analog. The preparation of 3-ethoxy-2-(hydroxyethoxy)benzaldehyde involves heating 3-ethoxysalicylaldehyde (B1293910) with ethylene carbonate and tetraethylammonium (B1195904) bromide at 140°C for 4 hours, resulting in a 70% yield. prepchem.com This reaction demonstrates the feasibility of using ethylene carbonate for the hydroxyethoxylation of substituted salicylaldehydes. A general principle of this reaction is the nucleophilic attack of the phenoxide ion on one of the electrophilic carbons of the ethylene carbonate ring, leading to ring-opening and the formation of the hydroxyethoxy group. The use of a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction. prepchem.comrsc.org

Table 1: Synthesis of 3-Ethoxy-2-(hydroxyethoxy)benzaldehyde via Transesterification prepchem.com

| Reactants | Catalyst | Temperature | Time | Yield |

| 3-Ethoxysalicylaldehyde, Ethylene Carbonate | Tetraethylammonium Bromide | 140°C | 4 hours | 70% |

Reaction with Halogenated Ethoxy Alcohols (e.g., 2-Bromoethanol (B42945), 2-(2-Chloroethoxy)ethanol)

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including this compound. masterorganicchemistry.com This SN2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing the target compound, this typically involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a halogenated ethoxy alcohol like 2-bromoethanol or 2-chloroethanol (B45725) in the presence of a base. wikipedia.orgresearchgate.net

The synthesis of this compound has been reported with a 75% yield through the O-hydroxyethylation of 2-hydroxybenzaldehyde with chlorohydrin. researchgate.net This reaction is a key step in one of the synthetic routes for producing 2-(o-hydroxyethoxy)phenyl benzimidazole (B57391). researchgate.net Another related synthesis is that of 2-(2-chloroethyloxy)benzaldehyde, where 2-hydroxybenzaldehyde is reacted with 1-chloro-2-tosyloxyethane and potassium carbonate in dimethylformamide (DMF) at room temperature for three days, yielding the product in 86% yield. prepchem.com Although this produces a chloro-functionalized ether, it exemplifies the general strategy of using a halogenated precursor. The subsequent hydrolysis of the chloro group would lead to the desired hydroxyethoxy functionality.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydroxide (B78521) or potassium carbonate are commonly used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. researchgate.net Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. researchgate.netprepchem.com

Table 2: Examples of Williamson Ether Synthesis for this compound and Analogs

| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |

| 2-Hydroxybenzaldehyde | Chlorohydrin | Not specified | Not specified | This compound | 75% | researchgate.net |

| 2-Hydroxybenzaldehyde | 1-Chloro-2-tosyloxyethane | K₂CO₃ | DMF | 2-(2-Chloroethyloxy)benzaldehyde | 86% | prepchem.com |

| 2-Hydroxyacetanilide | 2-Chloroethanol | K₂CO₃ | DMF | 2-(2-Hydroxyethoxy)acetanilide | Not specified | researchgate.net |

Multi-step Preparations from Hydroxybenzaldehydes

In some instances, the synthesis of this compound or its derivatives is achieved through a multi-step sequence starting from a hydroxybenzaldehyde. These routes may involve protection of functional groups, followed by the desired etherification, and subsequent deprotection.

For example, a multi-step synthesis to produce 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002) starts with salicylaldehyde. patsnap.com The first step is an acylation reaction to protect the hydroxyl group, forming 2-(acetoxy)-benzaldehyde. This is followed by a rearrangement reaction and finally a bromination to yield the target molecule. patsnap.com While this specific example does not lead to a hydroxyethoxy derivative, it illustrates the principle of using protecting groups and sequential reactions to achieve a functionalized benzaldehyde (B42025).

Another multi-step approach involves the protection of the aldehyde function of a hydroxybenzaldehyde, followed by etherification of the hydroxyl group, and then deprotection of the aldehyde. For instance, a patent describes a method for preparing 2-ethoxybenzaldehyde (B52182) where salicylaldehyde is first reacted with an amine to form a Schiff base (imine), protecting the aldehyde group. google.com The hydroxyl group is then etherified with bromoethane (B45996) in the presence of a base. Finally, the imine is hydrolyzed to regenerate the aldehyde, yielding 2-ethoxybenzaldehyde. google.com A similar strategy could be employed for the synthesis of this compound.

Synthesis of Positionally Isomeric Hydroxyethoxybenzaldehydes

The synthesis of positional isomers of hydroxyethoxybenzaldehydes, such as the 3- and 4-substituted analogs, typically follows similar Williamson ether synthesis protocols. For example, 4-(2-hydroxyethoxy)benzaldehyde (B1293844) can be synthesized from 4-hydroxybenzaldehyde. chemrevlett.comsigmaaldrich.com The regioselective protection of one hydroxyl group in dihydroxybenzaldehydes allows for the synthesis of specific isomers. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been achieved with various protecting groups, enabling the synthesis of compounds like 3-hydroxy-4-(benzyloxy)benzaldehyde. mdpi.com A similar selective etherification could be used to produce hydroxyethoxy derivatives.

The synthesis of 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde (B451101) has also been reported, further demonstrating the applicability of these methods to various isomers. nih.gov

Preparation of Functionalized Derivatives and Intermediates

The synthesis of functionalized derivatives of this compound often involves the preparation of halogenated benzaldehyde intermediates. These halogenated precursors can then be subjected to further modifications.

Synthesis of Halogenated Benzaldehyde Derivatives

Halogenated benzaldehydes are valuable intermediates in organic synthesis. Various methods exist for their preparation, including direct halogenation of benzaldehyde derivatives or synthesis from halogenated precursors.

For instance, 2-bromo-5-hydroxybenzaldehyde (B121625) can be synthesized from 2-bromo-5-methoxybenzaldehyde (B1267466) by demethylation using boron tribromide, with a yield of 90.9%. chemicalbook.com Another example is the preparation of 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde and a brominating reagent in the presence of a Lewis acid catalyst. google.com A patent describes the synthesis of 2-bromo-5-chlorobenzaldehyde (B66733) from 3-chlorobenzaldehyde (B42229) using N-bromosuccinimide (NBS) and an iodine-containing catalyst.

The synthesis of 2-chloro-3-hydroxybenzaldehyde (B1361139) is also documented. sigmaaldrich.com Furthermore, a method for preparing 3-chloromethyl-2-hydroxybenzaldehyde from salicylaldehyde, paraformaldehyde, and concentrated HCl has been reported, which unexpectedly also yielded the 5-chloromethyl isomer. nih.gov These halogenated hydroxybenzaldehydes can serve as starting materials for the synthesis of halogenated this compound analogs through the etherification methods described previously.

Table 3: Examples of Halogenated Benzaldehyde Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromo-5-methoxybenzaldehyde | BBr₃ | 2-Bromo-5-hydroxybenzaldehyde | 90.9% | chemicalbook.com |

| o-Fluorobenzaldehyde | Brominating reagent, Lewis acid | 2-Fluoro-5-bromobenzaldehyde | 75% | google.com |

| Salicylaldehyde | Paraformaldehyde, conc. HCl | 3-Chloromethyl-2-hydroxybenzaldehyde | Not specified | nih.gov |

Formation of Acetal-Protected Derivatives

The aldehyde functional group in this compound is susceptible to various reactions, which can be undesirable when chemical transformations are intended for other parts of the molecule, such as the terminal hydroxyl group. To prevent such side reactions, the aldehyde is often temporarily protected. A common and effective method for protecting aldehydes is the formation of acetal (B89532) derivatives, particularly cyclic acetals, due to their stability under neutral or basic conditions.

The protection of this compound can be effectively achieved by converting it into a cyclic acetal using ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid. researchgate.net The process involves the reaction of the aldehyde with ethylene glycol, usually in a solvent that allows for the azeotropic removal of water, which drives the equilibrium towards the formation of the acetal. youtube.com

A general procedure involves refluxing a mixture of the aldehyde, a slight excess of ethylene glycol, and a catalytic amount of PTSA in a solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction. researchgate.net The use of a tin-based catalyst has also been suggested to improve the yield, as the reversibility of the reaction can sometimes lead to lower product amounts. researchgate.net Alternatively, simpler methods using trace amounts of conventional acids like hydrochloric acid in an alcohol solvent at ambient temperature have been shown to be effective for the acetalization of various aldehydes. acs.org

The resulting protected compound, 2-(1,3-dioxolan-2-yl)phenoxy)ethanol, is stable to a wide range of reagents, including nucleophiles and bases. The protecting group can be readily removed, regenerating the aldehyde, by treatment with aqueous acid. youtube.com

Table 1: Conditions for Acetal Protection of Benzaldehyde Analogs

| Aldehyde | Protecting Agent | Catalyst | Solvent | Conditions | Product | Ref |

| Benzaldehyde | Ethylene Glycol | p-TsOH (cat.) | Toluene | Reflux with Dean-Stark | 2-Phenyl-1,3-dioxolane | researchgate.netyoutube.com |

| Benzaldehyde | Methanol | HCl (cat.) | Methanol | Ambient Temperature | Benzaldehyde dimethyl acetal | acs.org |

| Andrographolide | Benzaldehyde dimethyl acetal | p-TsOH (cat.) | Dichloromethane | 0 °C to room temp | Protected diol | researchgate.net |

This table presents general conditions for acetal formation on related aldehydes, which are applicable to this compound.

Preparation of Oxime Derivatives

Oximes are a class of organic compounds derived from the reaction of aldehydes or ketones with hydroxylamine (B1172632). The oxime derivative of this compound is a useful intermediate in organic synthesis and can be prepared by a condensation reaction.

The synthesis typically involves treating this compound with hydroxylamine hydrochloride in the presence of a base. wikipedia.org The base, such as sodium hydroxide or sodium methoxide, is necessary to neutralize the hydrochloric acid salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the aldehyde. prepchem.comprepchem.com The reaction is often carried out in an aqueous or alcoholic solvent.

For instance, a procedure analogous to the preparation of salicylaldoxime (B1680748) involves mixing the aldehyde with hydroxylamine hydrochloride and a base like sodium hydroxide in water. prepchem.comchemeo.com The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The product, this compound oxime, can then be isolated by extraction or crystallization. The reaction generally produces a mixture of (E) and (Z) isomers. wikipedia.org

Recent advancements have focused on developing more environmentally friendly procedures. One such method utilizes mineral water as a solvent and catalyst-free conditions at room temperature for the synthesis of various aryl oximes from aldehydes and hydroxylamine hydrochloride, achieving high yields in short reaction times.

Table 2: Synthesis of Benzaldehyde Oxime Analogs

| Starting Aldehyde | Reagents | Base | Solvent | Yield | Ref |

| Benzaldehyde | Hydroxylamine HCl | Sodium Hydroxide | Water | 50% | prepchem.com |

| Benzaldehyde | Hydroxylamine HCl | - | Methanol | 91% (E/Z mixture) | wikipedia.org |

| 2-Hydroxybenzonitrile | Hydroxylamine HCl | Sodium Methoxide | Ethanol | - | prepchem.com |

| 4-Nitrobenzaldehyde | Hydroxylamine HCl | - | Mineral Water/Methanol | 95% | google.com |

This table illustrates various methods for oxime formation that can be applied to this compound.

Reaction Condition Optimization and Yield Enhancement

The primary route for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of salicylaldehyde with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene carbonate in the presence of a base. Optimizing the reaction conditions for this synthesis is crucial for maximizing the yield and minimizing side products.

Key factors that influence the outcome of the Williamson ether synthesis include the choice of base, solvent, temperature, and the potential use of catalysts. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases such as sodium hydroxide (NaOH), as they ensure complete deprotonation of the phenolic hydroxyl group of salicylaldehyde, thereby increasing the concentration of the nucleophilic phenoxide ion. numberanalytics.comyoutube.com

The choice of solvent plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred because they effectively solvate the cation of the base, leaving a more "naked" and highly reactive alkoxide nucleophile. numberanalytics.com This leads to faster reaction rates and often higher yields compared to protic solvents.

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination if using a secondary or tertiary alkyl halide, or decomposition of reactants and products. numberanalytics.com Therefore, the temperature must be carefully controlled to find an optimal balance between reaction speed and selectivity. For the synthesis of this compound, yields of up to 75% have been reported, indicating that a well-optimized process can be quite efficient.

Further enhancements in yield and reaction time can be achieved through techniques such as microwave-assisted synthesis, which can rapidly and uniformly heat the reactants, often leading to significantly accelerated reaction rates. numberanalytics.com The use of phase-transfer catalysts can also be beneficial, especially when dealing with reactants of differing solubility.

Table 3: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Options | Rationale for Yield Enhancement | Ref |

| Base | NaH, KOtBu, NaOH | Stronger bases (NaH, KOtBu) lead to more complete formation of the alkoxide, increasing nucleophilicity. | numberanalytics.comyoutube.com |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion. | numberanalytics.commasterorganicchemistry.com |

| Electrophile | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Better leaving groups (Iodide, Tosylate) increase the rate of the SN2 reaction. | masterorganicchemistry.com |

| Temperature | Varies | Optimizing temperature balances reaction rate against potential side reactions. | numberanalytics.com |

| Additives | Microwave Irradiation, Phase-Transfer Catalysts | Can accelerate reaction rates and improve mixing of immiscible reactants. | numberanalytics.com |

This table summarizes key parameters that can be adjusted to optimize the synthesis of ethers like this compound via the Williamson ether synthesis.

Chemical Reactivity and Transformation Pathways of 2 2 Hydroxyethoxy Benzaldehyde

Aldehyde Group Reactivity

The aldehyde group is a key site of reactivity in 2-(2-hydroxyethoxy)benzaldehyde, readily undergoing nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions (e.g., Imine and Acetal (B89532) Formation)

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to the formation of imines and acetals.

Imine Formation: Primary amines react with aldehydes or ketones to form imines, which are characterized by a carbon-nitrogen double bond. youtube.commasterorganicchemistry.com The reaction proceeds via a condensation reaction, where a molecule of water is eliminated. masterorganicchemistry.com The formation of imines is often catalyzed by acid and is a reversible process. youtube.commasterorganicchemistry.com For example, the reaction of benzaldehyde (B42025) with a primary amine like ethylamine (B1201723) proceeds rapidly to form the corresponding imine. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the eventual elimination of water to yield the imine. youtube.comlibretexts.org

Acetal Formation: Alcohols add to aldehydes and ketones to form hemiacetals and subsequently acetals. libretexts.org This reaction is typically acid-catalyzed and involves the addition of two equivalents of an alcohol to the carbonyl group, with the elimination of water. libretexts.org The reaction is reversible, and acetals can be hydrolyzed back to the starting aldehyde or ketone by treatment with aqueous acid. masterorganicchemistry.com The formation of cyclic acetals is also possible if a diol, such as ethylene (B1197577) glycol, is used. libretexts.orgresearchgate.net The mechanism for acetal formation involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol to form a hemiacetal, followed by protonation of the hydroxyl group, elimination of water, and a second nucleophilic attack by another alcohol molecule. libretexts.org

Oxidation Reactions and Product Diversification

The aldehyde group of this compound can be oxidized to a carboxylic acid, and the molecule can participate in specific named reactions like the Dakin oxidation.

Aldehydes are readily oxidized to carboxylic acids. Various oxidizing agents can be employed for this transformation. For instance, the electrooxidation of benzaldehyde to benzoic acid has been demonstrated using gold nanoparticles supported on titanium dioxide as a catalyst. mdpi.com This process can be an energy-efficient alternative to traditional oxidation methods. mdpi.com Another approach involves the use of hydrogen peroxide in the presence of heteropolyacid catalysts. researchgate.net

The Dakin oxidation is a specific reaction of ortho- or para-hydroxybenzaldehydes with hydrogen peroxide in a basic solution to yield a benzenediol and a carboxylate. wikipedia.orgalfa-chemistry.comambeed.comyoutube.com This reaction is a type of redox reaction where the carbonyl group is oxidized. wikipedia.org The mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl migration and subsequent hydrolysis of the resulting phenyl ester. wikipedia.org While this compound itself does not have a free hydroxyl group directly on the aromatic ring, derivatives of it that do possess such a group would be susceptible to the Dakin oxidation. This reaction provides a route to catechols and other dihydroxybenzene derivatives, which are valuable in various applications. alfa-chemistry.com

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol. A variety of reducing agents can accomplish this transformation. For example, the photocatalytic reduction of benzaldehyde to hydrobenzoin (B188758) has been achieved using carbon nanotubes under near-UV light irradiation, offering a green chemistry approach. rsc.org

Hydroxyl and Ether Linkage Transformations

Beyond the reactivity of the aldehyde group, the hydroxyl and ether functionalities of this compound can also undergo specific chemical transformations.

The primary hydroxyl group in the 2-hydroxyethoxy substituent can undergo typical alcohol reactions, such as esterification or etherification. It can also be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. The hydroxyl group can also participate in reactions involving hydroxyl radicals. chemrxiv.org

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The cleavage of aryl alkyl ethers with strong acids typically yields a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because nucleophilic attack occurs at the less sterically hindered alkyl carbon rather than the aromatic carbon. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 mechanism depending on the nature of the alkyl group. masterorganicchemistry.comlibretexts.org

Derivatization of the Terminal Hydroxyl Group (e.g., Esterification, Etherification)

The terminal hydroxyl group of this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives through reactions like esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester. For example, in the synthesis of 2-(hydroxyphenoxy) benzamide (B126) derivatives, an amine-ester exchange reaction with ortho-phenoxybenzoic acid methyl ester is a key step. nih.gov This highlights the reactivity of the hydroxyl group in forming ester linkages.

Etherification: The Williamson ether synthesis is a common method for forming ethers from this compound. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, new 4-phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives using triethylamine (B128534) as a catalyst in a micellar media at room temperature. orientjchem.org This method can be applied to the terminal hydroxyl group of this compound to create a wide range of ether derivatives.

Extension of Polyether Chains

The terminal hydroxyl group of this compound can serve as a starting point for the extension of polyether chains. This can be achieved through repeated etherification reactions. While specific examples detailing the extension of polyether chains directly from this compound are not prevalent in the searched literature, the fundamental reactivity of the hydroxyl group in etherification reactions suggests this possibility. For example, the synthesis of 2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde demonstrates the formation of an extended polyether chain attached to a benzaldehyde core. nih.gov This type of synthesis would typically involve the reaction of the terminal hydroxyl group with a suitable ethylene glycol derivative under conditions that favor ether formation.

Complex Multi-Component and Cascade Reactions

This compound is a versatile substrate for various complex multi-component and cascade reactions, enabling the efficient synthesis of diverse molecular architectures.

Wittig-type Reactions for Styrene (B11656) Derivatives

The aldehyde functional group in this compound is reactive towards Wittig reagents, providing a pathway to styrene derivatives. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.orglibretexts.org This reaction is highly valuable for its regioselectivity, as the position of the newly formed double bond is precisely determined. libretexts.org

For instance, a general method for producing styrene derivatives involves reacting a benzaldehyde derivative with dibromomethane (B42720) in the presence of zinc metal and an active chloride. google.com While this example uses a modified approach, the core transformation of the aldehyde to a vinyl group is analogous to the Wittig reaction. The stereochemistry of the resulting alkene (E or Z isomer) in a Wittig reaction depends on the nature of the ylide used. stackexchange.com Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. organic-chemistry.org

Condensation Reactions for Heterocyclic Synthesis (e.g., Benzimidazoles, Phthalonitriles, Schiff Bases)

The aldehyde group of this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of a wide range of heterocyclic compounds.

Benzimidazoles: Benzimidazoles can be synthesized by reacting this compound with o-phenylenediamine. researchgate.net One synthetic route involves the initial synthesis of the hydroxyethoxy substituted benzaldehyde, which is then reacted with o-phenylenediamine. researchgate.net This reaction is a crucial step in the formation of the benzimidazole (B57391) core. The synthesis of 2-(2′-hydroxyphenyl)benzimidazole derivatives has also been reported through the condensation of the corresponding aldehyde. nih.gov

Phthalonitriles: Phthalonitriles can be prepared from the corresponding aldehydes. A general procedure involves the reaction of an aldehyde with reagents like iron(II) chloride, sodium persulfate, sodium iodide, and ammonia (B1221849) water. chemicalbook.com This transformation provides a route to phthalonitrile (B49051) derivatives that can be further utilized in the synthesis of phthalocyanines. researchgate.netresearchgate.net

Schiff Bases: The condensation of this compound with primary amines leads to the formation of Schiff bases, which contain an azomethine (-C=N-) group. researchgate.net This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. nih.gov Schiff bases derived from 2-hydroxybenzaldehyde and various amines have been extensively studied. nih.govnih.govnih.gov The formation of Schiff bases is a versatile reaction that allows for the introduction of diverse functionalities into the final molecule. researchgate.netuobabylon.edu.iq

Tandem Oxidation and Iodolactonization (Class-specific)

While not directly documented for this compound itself, a related class of compounds, 2-O/N-tethered alkenyl benzaldehydes, undergoes an efficient tandem oxidation and iodolactonization reaction. acs.org This process, mediated by CuI and tert-butylhydroperoxide, involves the initial oxidation of the aldehyde to a carboxylic acid, followed by an iodolactonization step to form halogenated benzodioxepinones and benzoxazecinones. acs.org This type of reaction highlights a potential, albeit specialized, transformation pathway for derivatives of this compound where the ethoxy chain is modified to contain an alkenyl group.

Formation of Dimeric and Oligomeric Structures (e.g., 4,4'-Ethanediyldioxydibenzaldhyde)

The reactivity of this compound allows for the formation of dimeric and oligomeric structures. For instance, the self-assembly of molecules through intermolecular interactions can lead to the formation of dimers. In the case of 2-methoxybenzaldehyde, dimers are formed via C-H···O hydrogen bonds. researchgate.net

A more direct example of dimerization is the formation of 4,4'-Ethanediyldioxydibenzaldehyde. Although the direct synthesis from this compound is not explicitly described in the provided context, its structure implies a dimerization process involving the linkage of two benzaldehyde units through an ethanediol bridge. This type of structure could potentially be synthesized through a Williamson ether synthesis-type reaction where two molecules of a suitable hydroxybenzaldehyde are linked by a dihaloethane, or alternatively, through reactions involving the terminal hydroxyl groups of two molecules of this compound.

Applications in Advanced Materials Science and Supramolecular Chemistry

Polymer and Materials Engineering

In polymer and materials engineering, 2-(2-Hydroxyethoxy)benzaldehyde serves as a valuable building block for creating complex macromolecular structures. Its derivatives can be incorporated as monomers into polymer chains or used as cross-linking agents to form sophisticated three-dimensional networks.

The aldehyde and hydroxyl functionalities of the molecule are key to its role as a monomer and precursor. The hydroxyl group can be readily converted into a polymerizable moiety, such as a methacrylate, while the aldehyde group remains available for post-polymerization modification, a strategy used to create dynamic or functional polymer systems.

While direct studies on this compound are limited in this specific application, research on its isomer, p-(2-Hydroxyethoxy)benzaldehyde, provides a strong proof-of-concept for its potential use in creating core cross-linked structures. In this approach, the hydroxyl group is first modified to introduce a polymerizable group, such as a methacrylate, yielding a monomer that can be incorporated into linear polymer chains via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The pendant aldehyde groups on these polymer chains can then react with amine functionalities to form dynamic covalent imine bonds. This reaction can be used to cross-link the cores of polymer micelles, forming stable core cross-linked star polymers or nanogels. The dynamic nature of the imine bond is often pH-sensitive, allowing for the development of "smart" nanocarriers that can be disassembled to release guest molecules in response to an acidic environment, such as that found in tumor tissues or endosomal compartments.

This compound serves as a precursor for the synthesis of bioinspired all-polyester diblock copolymers. Specifically, its derivative, the cyclic monomer dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB), can undergo ring-opening polymerization (ROP) to yield poly(2-(2-hydroxyethoxy)benzoate) (P2HEB) nih.gov. This polymer is a poly(ether) polyester, combining both ether and ester linkages within its repeating unit.

The synthesis allows for the creation of well-defined block copolymers by combining P2HEB with other polyesters, such as poly(pentadecalactone) (PPDL). These materials, PPDL-block-P2HEB, have been synthesized with varying block compositions and molecular weights nih.gov. The resulting copolymers retain the distinct thermal properties of their parent homopolymers, exhibiting both a melting temperature characteristic of the PPDL block and a glass transition temperature from the P2HEB block nih.gov. This synthetic strategy demonstrates the utility of this compound as a source for novel, functional polyester materials.

Below is a table summarizing the properties of the homopolymer and a representative block copolymer derived from this compound.

| Polymer | Molar Mass (Mn, g/mol ) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | DMT Modulus (MPa) |

| P2HEB Homopolymer | - | 36 °C | - | 7.6 ± 1.4 |

| PPDL-block-P2HEB | ~30,000 - 50,000 | 36 °C | 90 °C | 17.2 - 62.3 |

Polymeric Solid Phase Supports for Organic Synthesis

Solid-phase synthesis is a cornerstone of modern chemistry, enabling the efficient production of peptides, oligonucleotides, and other complex molecules. The choice of the polymeric support is crucial for the success of this technique, with polystyrene resins being a common choice. These resins can be functionalized to anchor the first building block of the target molecule.

While direct examples of the use of this compound in the large-scale commercial production of solid-phase supports are not extensively documented, its chemical structure lends itself to such applications. The aldehyde group can be used to immobilize the compound onto a pre-existing polymer backbone, such as aminomethylated polystyrene, through the formation of a stable imine linkage. Subsequently, the terminal hydroxyl group of the hydroxyethoxy chain can serve as the attachment point for the first monomer unit in a synthetic sequence. This approach would introduce a flexible, hydrophilic spacer arm between the polymer support and the growing molecule, which can improve reaction kinetics by enhancing solvation and reducing steric hindrance.

Alternatively, this compound could be modified to incorporate a polymerizable group, such as a vinyl group. Copolymerization of this functionalized monomer with styrene (B11656) and a crosslinking agent like divinylbenzene would directly incorporate the hydroxyethoxybenzaldehyde moiety into the polymer matrix, creating a resin with readily available hydroxyl groups for solid-phase synthesis.

Functional Materials Development (e.g., Organic Binders)

The development of functional materials with tailored properties is a key area of materials science. Organic binders, for instance, are essential components in composites, coatings, and adhesives, providing cohesion and mechanical integrity. The reactivity of this compound suggests its potential as a precursor or component in the synthesis of such materials.

The aldehyde and hydroxyl functionalities allow this compound to participate in various polymerization and crosslinking reactions. For example, it could react with polyols or polyamines to form acetal (B89532) or imine linkages, respectively, contributing to the formation of a three-dimensional polymer network. Such cross-linked polymers can exhibit enhanced thermal stability and mechanical strength, properties desirable for binder applications. The presence of the hydroxyethoxy group can also impart a degree of flexibility and hydrophilicity to the resulting polymer, which can be advantageous in specific formulations, for instance, to improve adhesion to polar substrates or to modify the rheological properties of a coating.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural features of this compound make it an attractive building block for the construction of sophisticated supramolecular architectures.

Design and Synthesis of Supramolecular Host Systems

Supramolecular host systems, such as crown ethers and calixarenes, are capable of selectively binding guest molecules or ions, a property that is central to molecular recognition, sensing, and separation technologies. The synthesis of these macrocyclic compounds often relies on the condensation of smaller, appropriately functionalized precursors.

This compound is a promising candidate for the synthesis of novel crown ethers and calixarene-like macrocycles. For instance, the reaction of this compound with a suitable diol, such as triethylene glycol, under acidic conditions could lead to the formation of a macrocyclic acetal, a type of crown ether. The size of the resulting macrocycle could be controlled by the length of the diol used.

Similarly, the base-catalyzed condensation of this compound with a phenol (B47542), or its self-condensation, could potentially yield calixarene-like structures. The hydroxyethoxy groups would be located on the upper or lower rim of the calixarene cavity, providing sites for further functionalization or for modulating the host-guest binding properties of the macrocycle.

Incorporation into Phthalocyanine Architectures

Phthalocyanines are large, aromatic macrocycles that exhibit intense colors and interesting photophysical and electronic properties, making them suitable for applications in dyes, pigments, chemical sensors, and photodynamic therapy. The properties of phthalocyanines can be fine-tuned by introducing substituents on their periphery.

The synthesis of substituted phthalocyanines typically proceeds through the cyclotetramerization of a substituted phthalonitrile (B49051) precursor. This compound can serve as a starting material for the synthesis of such a precursor. A plausible synthetic route would involve the conversion of the aldehyde group to a nitrile, followed by the introduction of a second nitrile group onto the benzene (B151609) ring, yielding a 2-(2-hydroxyethoxy)phthalonitrile derivative. The cyclotetramerization of this phthalonitrile, either by itself or in combination with other phthalonitriles, would produce a phthalocyanine with four or a controlled number of hydroxyethoxy substituents on its periphery. These hydrophilic side chains would be expected to increase the solubility of the phthalocyanine in common organic solvents and potentially in water, which is often a challenge for unsubstituted phthalocyanines.

Ligand Synthesis for Metal Complexation

The aldehyde group of this compound is readily converted into an imine (Schiff base) upon reaction with a primary amine. Schiff bases are a versatile class of ligands that can coordinate to a wide variety of metal ions, forming stable metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry.

The reaction of this compound with various amines, such as amino acids, diamines, or aromatic amines, can generate a library of Schiff base ligands. These ligands can then be used to synthesize metal complexes with different coordination geometries and electronic properties. The hydroxyethoxy group can play a significant role in the properties of these complexes. It can either remain as a pendant group, influencing the solubility and intermolecular interactions of the complex, or it can participate in the coordination to the metal center, leading to the formation of polynuclear or cage-like structures.

Table 1: Examples of Schiff Base Ligands Derived from Benzaldehyde (B42025) Derivatives and Their Metal Complexes

| Aldehyde Precursor | Amine Precursor | Resulting Schiff Base Ligand | Metal Ion | Potential Application of the Complex |

| 2-Hydroxybenzaldehyde | 2-Aminopyridine | 2-((E)-(pyridin-2-ylimino)methyl)phenol | Cu(II), Ni(II) | Catalysis, Antimicrobial agents |

| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | 4-((E)-(naphthalen-1-ylimino)methyl)benzene-1,3-diol | Cu(II), Ni(II), Zn(II) | Antifungal and Antimicrobial agents sbmu.ac.ir |

| 2-Hydroxybenzaldehyde | Various Amino Acids | Carboxylate-containing Schiff bases | Vanadyl(IV) | Biological mimetics |

This table provides examples of Schiff base complexes derived from related benzaldehyde compounds to illustrate the general principles of their synthesis and potential applications.

Exploration of Self-Assembling Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The ability to control self-assembly is a key goal in nanotechnology, as it allows for the bottom-up fabrication of complex functional materials.

Molecules derived from this compound are well-suited for the study of self-assembling systems. The hydroxyethoxy group is capable of forming hydrogen bonds, both as a donor (from the hydroxyl group) and as an acceptor (from the ether oxygen). The aromatic ring can participate in π-π stacking interactions. This combination of intermolecular forces can lead to the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Furthermore, by modifying the this compound molecule, for example, by attaching a long alkyl chain, it is possible to create amphiphilic molecules. These amphiphiles can self-assemble in solution to form micelles, vesicles, or other nanostructures, which have potential applications in drug delivery and materials science. The specific morphology of the self-assembled structures can be controlled by factors such as the length of the alkyl chain, the solvent, and the temperature.

Applications in Fine Chemical and Agrochemical Production

This compound serves as a key intermediate in the synthesis of a variety of fine chemicals and is of interest in the agrochemical sector. cymitquimica.com Alkoxy substituted benzaldehydes are an important class of compounds utilized in the chemical, agrochemical, and pharmaceutical industries. google.com

In fine chemical production, its aldehyde and hydroxyl functionalities allow for a range of chemical transformations, making it a valuable starting material for multi-step organic syntheses. cymitquimica.com Salicylaldehyde (B1680747) and its derivatives are widely used in the synthesis of pharmaceuticals and other bioactive molecules. google.com For instance, salicylaldehyde derivatives are precursors to various heterocyclic compounds, such as chromane derivatives, which are of interest in medicinal chemistry. beilstein-journals.org The reactivity of the aldehyde group allows for the construction of complex molecular frameworks, while the hydroxyethoxy side chain can be modified to tune the properties of the final product.

While specific, large-scale applications in the agrochemical industry are not extensively detailed in publicly available literature, the general class of alkoxy benzaldehydes is recognized for its utility in this field. google.com These compounds can serve as precursors for the synthesis of active ingredients in pesticides and herbicides. The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a building block for the development of new agrochemicals. Modern crop protection products often feature complex organic molecules designed to act selectively and degrade into harmless substances, a field where novel building blocks are continually sought.

Table 1: Selected Reactions of Salicylaldehyde Derivatives in Organic Synthesis

| Reaction Type | Reactants | Product Class | Significance |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound (e.g., Malononitrile) | Chromene Derivatives | Synthesis of heterocyclic compounds with potential biological activity. beilstein-journals.org |

| Reaction with Enolates | Salicylaldehyde, Ketones (e.g., Acetophenone) | Flavans and Flavones | Formation of flavonoid structures, a class of compounds with diverse biological properties. beilstein-journals.org |

| Reaction with Isocyanides | Salicylaldehyde, Alkyl Isocyanide | Oxoacetamide Derivatives | Convenient synthesis of α-ketoamides, which are present in some natural products and pharmaceuticals. nih.gov |

| Hydrazone Formation | Salicylaldehyde Derivatives, Hydrazines | Hydrazones | Synthesis of compounds with potential anti-proliferative and cytotoxic activities. nih.gov |

Concluding Remarks and Future Research Outlook

Current Understanding and Research Gaps

Currently, 2-(2-Hydroxyethoxy)benzaldehyde is well-established as a synthetic precursor. Its primary documented use is in the synthesis of heterocyclic compounds, such as benzimidazoles. For instance, it serves as a crucial starting material for 2-(o-hydroxyethoxy)phenyl benzimidazole (B57391), a synthesis for which other routes are complicated by strong steric hindrance researchgate.net. The molecule's fundamental chemical properties are also characterized, providing a solid foundation for its use in further chemical transformations sigmaaldrich.comsigmaaldrich.com.

Despite this foundational knowledge, significant research gaps remain. The bulk of existing literature focuses on the synthesis of or synthesis from this compound, with limited exploration into its direct functional applications. While its structural similarity to other functionalized aldehydes suggests potential in polymer science, dedicated research into polymers derived specifically from this monomer is lacking. Furthermore, a comprehensive screening of its biological activities has not been undertaken, leaving its potential in medicinal chemistry largely speculative.

Directions for Synthetic Innovation

The synthesis of this compound is typically achieved through established organic chemistry reactions. A common method involves the O-hydroxyethylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) using a reagent like 2-chloroethanol (B45725) or a similar precursor omu.edu.tr. This Williamson ether synthesis-type reaction specifically targets the phenolic hydroxyl group.

Future synthetic innovations should prioritize efficiency, sustainability, and versatility. The development of "green" synthetic routes that utilize more benign solvents, reduce waste, and employ catalytic systems could significantly enhance the compound's accessibility and environmental footprint. Methodologies such as microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for related heterocyclic compounds, could be adapted for the production of this compound and its derivatives researchgate.netnih.govoiccpress.com. Additionally, research into selective derivatization of either the aldehyde or the terminal hydroxyl group could generate a library of novel building blocks for a wider range of applications.

Table 1: Overview of Synthetic Methodologies for this compound and Related Structures

| Synthetic Approach | Reagents | Key Features | Reference |

|---|---|---|---|

| O-hydroxyethylation | Salicylaldehyde, 2-chloroethanol, Base (e.g., K₂CO₃) | Standard ether synthesis; targets the phenolic hydroxyl group. | omu.edu.tr |

| Reaction with Ethylene (B1197577) Carbonate | Phenolic aldehydes, Ethylene carbonate, Catalyst (e.g., TBAI) | A method analogous to that used for similar hydroxy-functionalized aldehydes. | N/A |

| Microwave-Assisted Synthesis | N/A (Proposed) | Potential for rapid, high-yield synthesis under controlled conditions. | researchgate.netnih.govoiccpress.com |

Opportunities in Advanced Materials Design

The multifunctional nature of this compound makes it an attractive monomer for the design of advanced materials. The aldehyde group can readily participate in condensation reactions to form Schiff bases (imines), while both the aldehyde and hydroxyl groups can be used to create polymers nih.govresearchgate.netresearchgate.net.

The future in this area lies in harnessing this reactivity to create novel functional polymers and materials.

Polymer Synthesis : The compound can be envisioned as a key component in the synthesis of polyesters, polyacetals, and polyurethanes. After the reduction of the aldehyde to a primary alcohol, the resulting diol would be a prime candidate for step-growth polymerization, with the ether linkage in the backbone potentially imparting flexibility to the final material. Copolymers incorporating this benzaldehyde (B42025) functionality could also be designed thieme-connect.com.

Functional Vesicles and Nanostructures : Research has shown that polymers bearing benzaldehyde functionalities can self-assemble into structures like vesicles, where the aldehyde groups can be used for cross-linking or further functionalization nih.govacs.org. This compound could be incorporated into block copolymers to create such advanced, reactive nanostructures.

Coordination Polymers and Frameworks : Through Schiff base formation with multivalent amines, the molecule can act as a ligand to create complex coordination polymers or metal-organic frameworks (MOFs). The terminal hydroxyl group offers an additional site for tuning the properties of these materials, such as solubility or post-synthetic modification.

Interdisciplinary Research Prospects

The unique combination of functional groups in this compound opens doors to a variety of interdisciplinary research fields.

Medicinal Chemistry : As a precursor to benzimidazoles, this compound is relevant to a class of molecules known for a wide spectrum of pharmacological activities, including anticancer properties researchgate.netresearchgate.netjapsonline.com. It is also a building block for Schiff bases, which are versatile ligands for creating metal complexes with potential therapeutic applications, such as antimicrobial or antiviral agents nih.govmdpi.com. Future research could focus on synthesizing and screening a library of its derivatives for various biological targets.

Catalysis : Schiff base complexes derived from substituted salicylaldehydes are well-known catalysts for various organic transformations. The hydroxyethoxy moiety of this compound could be used to modulate the steric and electronic properties of resulting metal catalysts, potentially enhancing their activity, selectivity, or solubility.

Sensing and Diagnostics : The aldehyde group can react with specific analytes, and the aromatic ring can be part of a larger chromophoric or fluorophoric system. This suggests potential in the design of chemosensors, where a binding event could trigger a detectable optical or electrochemical signal.

Table 2: Potential Interdisciplinary Applications and Research Directions

| Field | Application Area | Proposed Research Direction |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Synthesis of benzimidazole and Schiff base libraries for antimicrobial and anticancer screening. researchgate.netresearchgate.netjapsonline.comnih.gov |

| Materials Science | Polymer Chemistry | Development of novel polyesters and functional copolymers with tailored properties. thieme-connect.comnih.gov |

| Catalysis | Homogeneous Catalysis | Design of new Schiff base metal complexes for catalytic transformations. |

| Supramolecular Chemistry | Chemosensors | Creation of sensor molecules for the detection of specific ions or biomolecules. |

常见问题

Q. Basic

- NMR : H NMR identifies the aldehyde proton (δ ~10 ppm) and ethoxy protons (δ ~3.5–4.5 ppm) .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and O–H (~3400 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves molecular geometry, such as dihedral angles between aromatic rings (e.g., 78.31° in derivatives) and hydrogen-bonding networks (e.g., C–H···O interactions) .

How can researchers optimize reaction conditions to enhance the purity of this compound in multi-step syntheses?

Q. Advanced

- Purification : Use gradient elution in column chromatography with hexane/ethyl acetate mixtures to separate byproducts .

- Solvent drying : Anhydrous DMF and molecular sieves minimize hydrolysis of intermediates .

- Reaction monitoring : TLC or HPLC tracks reaction progress to avoid over-reaction or side-product formation.

What methodologies are recommended to resolve structural ambiguities in derivatives of this compound?

Q. Advanced

- Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds with O···H distances of 2.3–2.8 Å) .

- DFT calculations : Predicts stable conformers and validates experimental bond lengths/angles .

- 2D NMR (COSY, NOESY) : Assigns stereochemistry in complex derivatives .

How should contradictory data in published reaction yields for this compound synthesis be critically analyzed?

Q. Advanced

- Variable parameters : Compare solvent purity (e.g., anhydrous vs. hydrated DMF), catalyst loading, and reaction time across studies .

- Analytical methods : Discrepancies may arise from differing quantification techniques (e.g., GC vs. NMR integration).

- Side reactions : Trace moisture can hydrolyze intermediates, reducing yield; use Karl Fischer titration to verify solvent dryness .

What experimental approaches are used to study hydrogen bonding interactions in this compound crystals?

Q. Methodological

- X-ray diffraction : Measures hydrogen-bond geometry (e.g., D–H···A angles and distances) (Table 1) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to H-bond network integrity.

- IR temperature-dependent studies : Monitor O–H stretching shifts to infer H-bond strength .

What are the key stability considerations for storing this compound, and how do degradation products form?

Q. Basic

- Storage : Seal containers under inert gas (argon) and store in a desiccator at 4°C to prevent oxidation or hydrolysis .

- Degradation pathways : Aldehyde oxidation to carboxylic acids or ether cleavage under acidic/humid conditions .

What safety protocols are essential when handling this compound in oxygen-sensitive reactions?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas in etherification) .

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

How is this compound utilized in synthesizing macrocyclic compounds, and what are the key reaction mechanisms?

Q. Advanced

- Condensation with polyamines : Forms [1+1] or [2+2] macrocycles via Schiff base intermediates (e.g., with 1,2-diaminoethane) .

- Template effects : Metal ions (e.g., Cu²⁺) pre-organize reactants to favor macrocycle formation .

- Dynamic covalent chemistry : Reversible imine bonds allow error correction during macrocycle assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。